ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and an ester functional group. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and antiviral activities .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
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Step 1: Synthesis of the Alkyne Intermediate
- The alkyne intermediate can be synthesized by reacting ethyl acetoacetate with propargyl bromide in the presence of a base such as potassium carbonate.
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Step 2: Formation of the Azide Intermediate
- The azide intermediate is prepared by reacting thiophene-3-carboxaldehyde with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
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Step 3: Cycloaddition Reaction
- The alkyne and azide intermediates are then subjected to a copper(I)-catalyzed cycloaddition reaction to form the triazole ring. The reaction is typically carried out in a solvent such as ethanol or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or hydrazines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or hydrazides.
Scientific Research Applications
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives and thiophene-containing compounds:
Similar Compounds:
Uniqueness: The combination of the triazole and thiophene rings in a single molecule imparts unique chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
ethyl 1-(2-oxo-2-thiophen-3-ylethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-17-11(16)9-5-14(13-12-9)6-10(15)8-3-4-18-7-8/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXCZFDDNCWWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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